molecular formula C8H9ClFNO B6329536 (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol CAS No. 1212863-92-7

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Cat. No.: B6329536
CAS No.: 1212863-92-7
M. Wt: 189.61 g/mol
InChI Key: YYOIWLGZZGFMGF-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H10ClFNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of 2-chloro-4-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-chloro-4-fluoroacetophenone.

    Reduction: Formation of 2-amino-2-(2-chloro-4-fluorophenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards certain biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(2-chloro-4-fluorophenyl)ethanol: A racemic mixture containing both enantiomers.

    2-Amino-2-(4-fluorophenyl)ethanol: A similar compound lacking the chloro substituent.

Uniqueness

(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its enantiomer or racemic mixture. The presence of both chloro and fluoro substituents on the phenyl ring also contributes to its unique chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOIWLGZZGFMGF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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